molecular formula C19H17N3O B15104309 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide

1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide

Cat. No.: B15104309
M. Wt: 303.4 g/mol
InChI Key: IXMUPWNOCRUKKG-UHFFFAOYSA-N
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Description

1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized indole derivatives.

Scientific Research Applications

1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-indole-3-carboxamide
  • 1-methyl-1H-indole-2-carboxamide
  • 1-methyl-1H-indole-5-carboxamide

Uniqueness

1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide is unique due to its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

1-methyl-N-(1-methylindol-4-yl)indole-6-carboxamide

InChI

InChI=1S/C19H17N3O/c1-21-11-9-15-16(4-3-5-17(15)21)20-19(23)14-7-6-13-8-10-22(2)18(13)12-14/h3-12H,1-2H3,(H,20,23)

InChI Key

IXMUPWNOCRUKKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=C(C=C3)C=CN4C

Origin of Product

United States

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